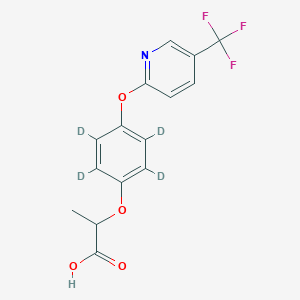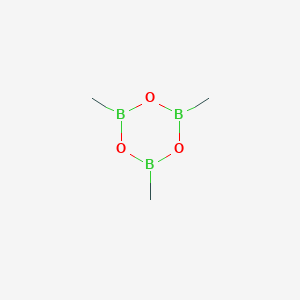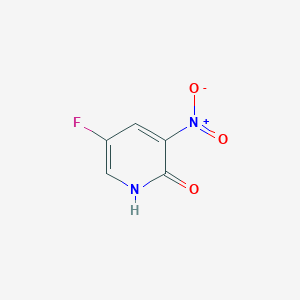![molecular formula C7H8N2O2 B150350 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) CAS No. 132243-26-6](/img/structure/B150350.png)
2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) typically involves Diels-Alder cycloaddition reactions. One common method is the reaction of tosyl cyanide with cyclopentadiene . Another approach uses chlorosulfonyl isocyanate as the dienophile in the Diels-Alder reaction . These reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. Whole cell catalysts are used to achieve high optical purity of the lactam, which is crucial for its application in pharmaceuticals . These processes are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Hydrogenation reactions to reduce double bonds.
Substitution: N-modulation and C-arylation reactions in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted lactams .
Scientific Research Applications
2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) involves its role as a precursor in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of carbovir, the lactam undergoes enzymatic resolution to produce the active enantiomer, which inhibits the reverse transcriptase enzyme of HIV-1 . This inhibition prevents the replication of the virus, making it an effective antiviral agent.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A closely related compound used in similar applications.
4-Amino-2-cyclopentene-1-carboxylic acid lactam: Another bicyclic lactam with similar structural features.
Uniqueness
2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) is unique due to its high optical purity and versatility in various chemical reactions. Its ability to serve as a precursor for a wide range of therapeutic agents sets it apart from other similar compounds .
Properties
IUPAC Name |
3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)9-5-2-1-4(3-5)6(9)10/h1-2,4-5H,3H2,(H2,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGSBIUCLXUHNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1N(C2=O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

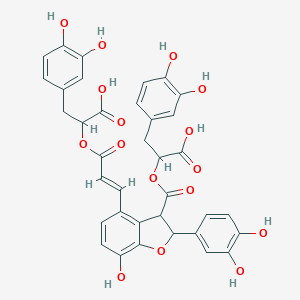
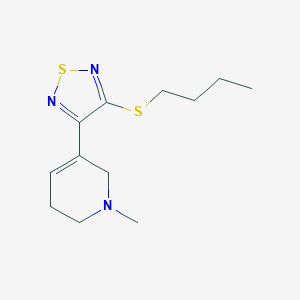
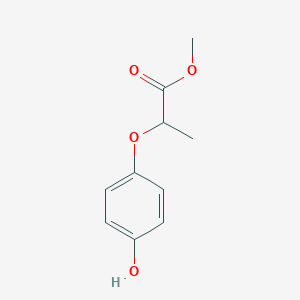
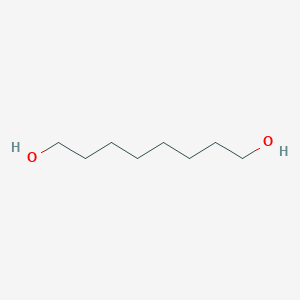
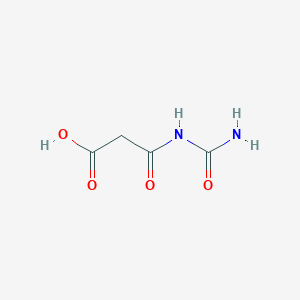
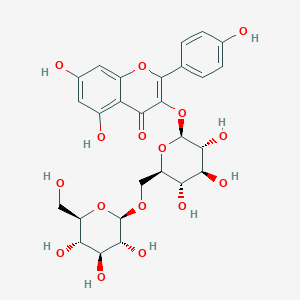
![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)
